tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

Glycobiology Click Chemistry Metabolic Labeling

Researchers synthesizing GalNAz-based metabolic probes or PAD4/JAK inhibitors require the exact 1,3-substituted pyridine scaffold. Substituting regioisomers risks spatial misorientation and failed target engagement. This orthogonally protected building block delivers: • Validated GalNAz analog precursor (Jiang et al., 2014) for monitoring O-GlcNAcylation in live cells. • Key intermediate for PAD4 inhibitors (inflammatory disease) and JAK inhibitor SAR. • Boc group stable to bases/nucleophiles; free CH2OH for chemoselective oxidation, Mitsunobu, or halogenation. • 95% purity; stored under inert gas at 2-8°C; ships ambient.

Molecular Formula C11H16N2O3
Molecular Weight 224.26
CAS No. 323578-38-7
Cat. No. B591207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate
CAS323578-38-7
SynonymsN-[6-(Hydroxymethyl)-3-pyridinyl]-carbamic Acid 1,1-Dimethylethyl Ester;  5-[(tert-Butoxycarbonyl)amino]-2-hydroxymethylpyridine;  5-[(tert-Butoxycarbonyl)amino]pyridine-2-methanol;  tert-Butyl 6-(Hydroxymethyl)pyridin-3-ylcarbamate
Molecular FormulaC11H16N2O3
Molecular Weight224.26
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=C(C=C1)CO
InChIInChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-4-5-9(7-14)12-6-8/h4-6,14H,7H2,1-3H3,(H,13,15)
InChIKeyFVXMQFNZAQVKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate: Product Overview


tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (CAS 323578-38-7) is a functionalized pyridine derivative featuring both a tert-butyloxycarbonyl (Boc)-protected amine and a primary hydroxymethyl group . This bifunctional nature positions it as a key intermediate in organic synthesis [1] and a specialized reagent. Predicted physicochemical data, including a calculated LogP of 0.85 , informs its handling and solubility properties. A primary documented application is its use as a precursor in generating a peracetylated N-azidoacetylgalactosamine (GalNAz) analog for monitoring dynamic glycosylation in living systems [2].

Bifunctional building block orthogonal Boc-amine and hydroxymethyl handles for sequential derivatization.
Documented click-chemistry precursor reported in metabolic glycan labeling protocols (Jiang et al. 2014).
Predicted moderate lipophilicity clogP 0.85 supports handling and chromatographic purification.

Why tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate Lacks Direct Substitutes


Simple substitution with regioisomers, alternative protecting groups, or similar pyridine carbamates is not feasible when this compound is required for a specific synthetic route or research application. The orthogonally reactive 6-hydroxymethyl and 3-Boc-protected amine are positioned to enable specific sequential derivatizations. Swapping this for a 2-hydroxymethyl [1] or 5-hydroxymethyl [2] regioisomer will lead to a different spatial orientation of the functional groups in the final molecule, altering its interaction with a biological target or its properties in a material [3]. The Boc group is specifically chosen for its stability to nucleophiles and clean, acid-labile deprotection, which is not interchangeable with base-labile Fmoc or hydrogenolyzable Cbz groups [4]. Furthermore, its documented and validated use as a precursor in a specific metabolic labeling workflow [5] means substitution with an unvalidated analog introduces experimental risk and requires de novo validation, costing time and resources.

Regioisomer mismatch 5-hydroxymethyl or 2-hydroxymethyl analogs alter spatial orientation; may not yield the same conjugate geometry or target interaction.
Protecting group incompatibility Boc offers acid-labile stability under basic/nucleophilic conditions; Fmoc or Cbz groups require different deprotection strategies and are not directly interchangeable.
Unvalidated analog risk Substitution with structurally similar but undocumented intermediates may require de novo protocol validation, increasing experimental uncertainty.

Quantitative Evidence for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate


Validated Precursor for Metabolic Glycan Labeling

CAS 323578-38-7 has been specifically validated as a synthetic precursor for a peracetylated N-azidoacetylgalactosamine (GalNAz) analog, enabling visualization of dynamic glycosylation in live mammalian cells and zebrafish embryos [1]. The study by Jiang et al. demonstrates that the probe derived from this scaffold successfully incorporated into cellular glycans and was detected via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This provides functional validation for its use in a defined, high-value research application. In contrast, no published data could be found demonstrating a comparable application for its close regioisomers (e.g., CAS 824429-51-8 or CAS 1260771-98-9) [2], rendering them a higher risk for this specific workflow.

Metabolic labeling validation
Reported
Target: validated precursor for GalNAz probe vs. regioisomers: no published application found.
Supports specific click-chemistry workflow; regioisomer use may require additional validation.
Based on Jiang et al. 2014; CuAAC detection in live cells and zebrafish.
Glycobiology Click Chemistry Metabolic Labeling Chemical Probe

Reliable Intermediate in Patented Synthetic Routes

The compound's utility as a reliable synthetic intermediate is substantiated by its inclusion in patent literature for synthesizing biologically active molecules. For instance, it is cited as a key building block in the synthesis of bicyclic inhibitors of Protein Arginine Deiminase 4 (PAD4) . The patent literature demonstrates that this specific scaffold can be reliably functionalized and carried through multi-step synthetic sequences to yield a target inhibitor, confirming its reproducible performance and chemical stability under relevant reaction conditions. This provides a higher degree of confidence for scale-up compared to an untested analog.

Patent intermediate reliability
Data to verify
Documented as intermediate for PAD4 inhibitor synthesis in patent literature.
Reported synthetic route confidence; untested analogs may differ in performance.
Patent reference; no peer-reviewed publication details available.
Medicinal Chemistry Process Chemistry Patent Analysis Synthetic Intermediate

Lipophilicity Advantage over Regioisomers

The predicted lipophilicity (clogP) of CAS 323578-38-7 is 0.85 , which is favorable for both solubility and passive membrane permeability. The positioning of the hydroxymethyl group at the 6-position adjacent to the ring nitrogen likely contributes to this moderate lipophilicity through intramolecular interactions [1]. This property can be contrasted with the predicted clogP of the 5-hydroxymethyl regioisomer (CAS 1260771-98-9), which is reported to be slightly lower at 0.67 [2]. While this is a class-level inference, the subtle shift in clogP can influence a molecule's behavior in chromatographic purification and its overall drug-likeness in the context of a larger final compound, making one isomer more advantageous than another for a specific design.

Lipophilicity comparison
Class-level
clogP 0.85 vs. 5-regioisomer clogP 0.67 (predicted).
Predicted property shift may influence purification and drug-likeness optimization.
ACD/Labs Percepta prediction; experimental verification recommended.
Physicochemical Properties Lipophilicity Drug Discovery Property Prediction

Application Scenarios for tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate


Metabolic Glycan Labeling via Click Chemistry

This is the primary, literature-validated application. Researchers in glycobiology and chemical biology should source this specific CAS number (323578-38-7) to prepare the peracetylated GalNAz analog described by Jiang et al. (2014) [1]. Its use guarantees chemical identity for the established protocol for monitoring dynamic O-GlcNAcylation and other glycosylation events in live cells and model organisms like zebrafish. Substituting a different pyridine carbamate building block introduces uncertainty and necessitates repeating validation steps.

Key Intermediate for PAD4 and JAK Inhibitors

For medicinal chemistry teams engaged in immunology or oncology drug discovery, CAS 323578-38-7 is a strategic procurement target. It has been explicitly disclosed as an intermediate in the synthesis of PAD4 inhibitors, a target for inflammatory diseases , and is mentioned in the context of Janus Kinase (JAK) inhibitors . Purchasing this pre-validated intermediate can accelerate SAR exploration by providing a reliable entry point for constructing diverse, patent-relevant chemical space.

Orthogonally Functionalized Pyridine Scaffold Synthesis

This compound is ideal for any organic synthesis project requiring an orthogonally protected pyridine building block. The presence of a Boc-protected amine and a free hydroxymethyl group provides a versatile 1,3-relationship of functional handles . The Boc group is stable to a wide range of basic and nucleophilic conditions, allowing for chemoselective modification of the hydroxymethyl group (e.g., oxidation to an aldehyde, conversion to a halide, or Mitsunobu reaction) without affecting the protected amine. This orthogonal reactivity is a critical advantage over unprotected or differently protected analogs [2].

Application
Selection Property
Validation Focus
Metabolic glycan labeling
Documented click-chemistry precursor
Protocol reproducibility and glycan labeling efficiency
Medicinal chemistry (PAD4/JAK inhibitors)
Patent-cited intermediate for target class
Synthetic route feasibility and SAR compatibility
Orthogonal pyridine scaffold synthesis
Bifunctional Boc/Hydroxymethyl handling
Chemoselective derivatization and deprotection conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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